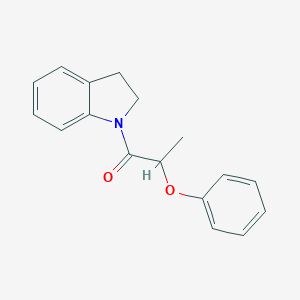
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one involves the inhibition of various enzymes and signaling pathways that are involved in inflammation, cancer, and microbial growth. This compound has been shown to inhibit the activity of COX-2, a key enzyme involved in inflammation, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has been shown to possess various biochemical and physiological effects that make it a promising candidate for further research. This compound has been shown to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and reduce the growth of microbial pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one in lab experiments include its low toxicity and high potency. This compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for non-specific binding to proteins.
Future Directions
There are many potential future directions for research on 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one. Some possible areas of investigation include:
1. Further studies on the anti-inflammatory properties of this compound, including its effects on other inflammatory pathways and diseases.
2. Investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Studies on the potential use of this compound in combination with other drugs to enhance its efficacy and reduce potential side effects.
4. Investigation of the potential use of this compound as a lead compound for the development of new drugs with improved potency and selectivity.
In conclusion, 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one is a promising compound with potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.
Synthesis Methods
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one involves the reaction between 2-phenoxypropan-1-ol and indoline-2,3-dione in the presence of a catalyst such as p-toluenesulfonic acid. This reaction results in the formation of the desired compound in good yields.
Scientific Research Applications
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one has been studied extensively for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
1-(2,3-dihydro-1H-indol-1-yl)-2-phenoxypropan-1-one |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-phenoxypropan-1-one |
InChI |
InChI=1S/C17H17NO2/c1-13(20-15-8-3-2-4-9-15)17(19)18-12-11-14-7-5-6-10-16(14)18/h2-10,13H,11-12H2,1H3 |
InChI Key |
QXYSLYJUHGGRNV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(cyclohexylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B267604.png)
![3-[(cyclohexylcarbonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267605.png)
![N-phenyl-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B267608.png)

![N-{3-[(cyclohexylamino)carbonyl]phenyl}nicotinamide](/img/structure/B267612.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)
![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)
![4-{[4-(2-Ethoxyethoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B267620.png)
![N-[2-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B267622.png)
![2-(2-chlorophenoxy)-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B267623.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-[4-(2-methoxyethoxy)phenyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B267626.png)